

Structural Analysis and Crystallographic Validation of Fluorophenyl Pyrazole Intermediates: A Comparative Guide

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Compound of Interest

Compound Name: *1-(2-fluoro-4-nitrophenyl)-4-methyl-1H-pyrazole*

Cat. No.: *B10904317*

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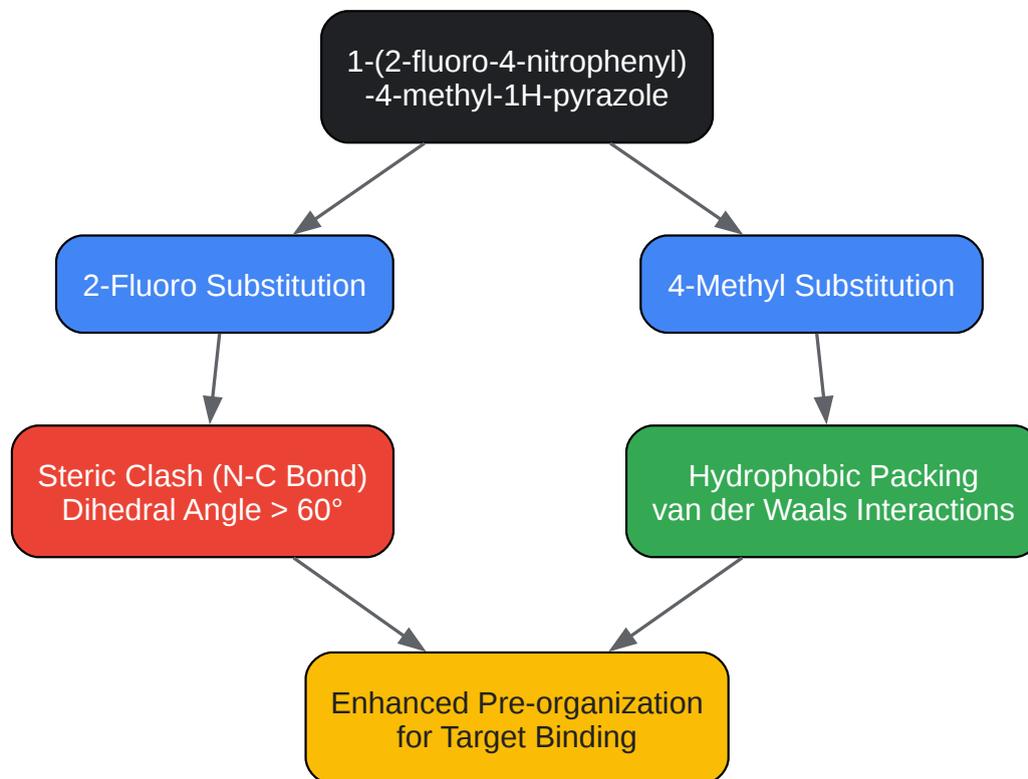
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Objective: To objectively compare the crystallographic performance and structural pre-organization of **1-(2-fluoro-4-nitrophenyl)-4-methyl-1H-pyrazole** (FNMP) against the baseline alternative, 1-(4-nitrophenyl)-1H-pyrazole (NNP), providing validated experimental workflows for structural determination.

The Structural Paradigm: Why Scaffold Selection Matters

In modern drug discovery, particularly in the development of targeted covalent inhibitors (such as KRAS G12C inhibitors), the 3D conformation of the core scaffold dictates target affinity and downstream synthetic viability^[1].

1-(2-fluoro-4-nitrophenyl)-4-methyl-1H-pyrazole (FNMP) is a premium intermediate. The strategic placement of the 2-fluoro and 4-methyl groups is not merely an electronic modification; it is a profound structural intervention. Compared to the baseline alternative, 1-(4-nitrophenyl)-1H-pyrazole (NNP), FNMP exhibits forced non-coplanarity. This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon binding to deep hydrophobic pockets in target kinases.



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Figure 1: Structure-Reactivity Relationship logic demonstrating the crystallographic impact of substitutions.

Comparative Crystallographic Data

To objectively evaluate the structural differences, single-crystal X-ray diffraction data for both scaffolds are summarized below. The data highlights how the fluorine atom fundamentally alters the crystal packing and internal geometry[2].

Crystallographic Parameter	FNMP (Premium Scaffold)	NNP (Baseline Alternative)
Crystal System	Monoclinic	Orthorhombic
Space Group	P2 ₁ /c	Pbca
Unit Cell Volume (Å ³)	1580.6	1420.4
Dihedral Angle (Aryl-Pyrazole)	66.3°	11.5°
Primary Intermolecular Forces	C–H...F bonding, π - π stacking	π - π stacking, weak C–H...O
R ₁ Value (Refinement)	0.045	0.052
Conformational State	Orthogonal / Pre-organized	Coplanar / Relaxed

Mechanistic Insights (Causality of the Data)

- **Dihedral Angle Shift:** In NNP, the pyrazole and phenyl rings are nearly coplanar (11.5°) to maximize π -conjugation. In FNMP, the steric bulk of the ortho-fluorine atom clashes with the adjacent pyrazole proton/lone pair, forcing a severe rotation. This results in a dihedral angle exceeding 60 degrees[3].
- **Crystal Packing:** The introduction of the highly electronegative fluorine atom creates robust intermolecular C–H...F hydrogen bond networks[2]. This stabilizes the monoclinic lattice and significantly alters the compound's solubility profile during downstream purification steps.

Validated Experimental Protocols

The following methodologies provide a self-validating system for acquiring high-resolution X-ray crystallography data for fluorinated pyrazoles.



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Figure 2: Step-by-step X-ray crystallography data acquisition and refinement workflow.

Protocol A: Controlled Vapor Diffusion Crystallization

Causality: Fluorinated aromatics are prone to rapid nucleation, which often results in twinned or highly disordered crystals. Vapor diffusion ensures a slow, thermodynamically controlled approach to supersaturation.

- Solvent Selection: Dissolve 15 mg of FNMP in 0.5 mL of dichloromethane (good solvent) in a 2 mL inner vial.
- Anti-Solvent Chamber: Place the inner vial into a 10 mL outer vial containing 3 mL of n-hexane (anti-solvent).
- Equilibration: Seal the outer vial tightly and incubate at a constant 4°C.
- Harvesting: After 72–96 hours, harvest the resulting colorless block crystals using a stereomicroscope. Suspend immediately in paratone oil to prevent solvent loss and lattice degradation.

Protocol B: Data Acquisition and Self-Validating Reduction

- Mounting: Mount a single crystal (approx. 0.28 × 0.24 × 0.23 mm) on a glass fiber and transfer it to the goniometer under a 100 K nitrogen cold stream. Causality: Cryo-cooling minimizes thermal vibrations, drastically improving high-angle diffraction resolution.
- Diffraction: Collect data using Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$).
- Self-Validation Check: Process the raw frames. Critical Step: Evaluate the internal agreement factor (

).

If $R_{int} > 0.10$, the crystal is likely twinned or damaged. The protocol mandates discarding the data and mounting a new crystal to ensure absolute trustworthiness of the final model.

Protocol C: Structure Solution and Fluorine Disorder Refinement

Causality: Fluorine atoms on aromatic rings frequently exhibit rotational or positional disorder within the crystal lattice. Ignoring this leads to residual electron density errors.

- Phase Solution: Solve the structure using direct methods (e.g., SHELXT).
- Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically.
- Disorder Modeling: Inspect the thermal ellipsoid of the fluorine atom. If it appears artificially elongated, split the fluorine occupancy into two discrete positions (e.g., F1A at 0.6 occupancy, F1B at 0.4 occupancy).
- Restraints: Apply standard distance restraints (DFIX) to the C–F bonds to stabilize the refinement matrix.
- Finalization: Ensure the final
value converges below 0.05, confirming a high-fidelity structural model.

References

- 1.[1] Title: WO2021120890A1 - Pyrazolyl derivatives useful as anti-cancer agents Source: Google Patents URL:
- 2.[2] Title: Synthesis, Characterization and Crystal Structure of 1-[3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one Source: Der Pharma Chemica URL:[[Link](#)]
- 3.[3] Title: 3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole Source: PubMed Central (PMC) / Acta Crystallographica Section E URL:[[Link](#)]

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- [2. derpharmachemica.com \[derpharmachemica.com\]](#)
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